molecular formula C9H14N6 B2832437 4-(Pyrimidin-2-yl)piperazine-1-carboximidamide CAS No. 1417569-96-0; 856844-32-1

4-(Pyrimidin-2-yl)piperazine-1-carboximidamide

Cat. No.: B2832437
CAS No.: 1417569-96-0; 856844-32-1
M. Wt: 206.253
InChI Key: KTTMNBMIUNKFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrimidin-2-yl)piperazine-1-carboximidamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are significant in various biological processes and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)piperazine-1-carboximidamide typically involves the reaction of pyrimidine derivatives with piperazine and carboxamidine. One common method includes the use of amidines and ketones in the presence of catalysts such as copper or zinc chloride. For example, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-yl)piperazine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

4-(Pyrimidin-2-yl)piperazine-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in various biological processes and pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects are mediated through its binding to these targets, which can result in the modulation of various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-2-yl)piperazine-1-carboximidamide is unique due to its specific structure and the presence of both pyrimidine and piperazinecarboxamidine moieties. This combination allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research and therapeutic applications .

Properties

CAS No.

1417569-96-0; 856844-32-1

Molecular Formula

C9H14N6

Molecular Weight

206.253

IUPAC Name

4-pyrimidin-2-ylpiperazine-1-carboximidamide

InChI

InChI=1S/C9H14N6/c10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9/h1-3H,4-7H2,(H3,10,11)

InChI Key

KTTMNBMIUNKFAW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CC=N2)C(=N)N

solubility

not available

Origin of Product

United States

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